3-Hydroxybutylazanium;chloride
Description
3-Hydroxybutylazanium;chloride is a quaternary ammonium salt characterized by a hydroxybutyl group attached to a nitrogen atom, paired with a chloride counterion. Such compounds typically exhibit ionic bonding, high thermal stability, and applications in pharmaceuticals or organic synthesis due to their cationic nature .
Quaternary ammonium salts like 3-hydroxybutylazanium;chloride are often synthesized via alkylation of amines or through quaternization reactions involving haloalkanes. Their stability under physiological conditions makes them candidates for drug delivery systems or antimicrobial agents .
Properties
IUPAC Name |
3-hydroxybutylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFFBSGGCNBWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC[NH3+])O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364750-87-8 | |
| Record name | 2-Butanol, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364750-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-hydroxybutylazanium;chloride with structurally or functionally related ammonium salts, based on available evidence:
*Calculated based on hypothetical structure.
Key Findings:
Structural Variations :
- Hydralazine Hydrochloride features a hydrazine moiety and aromatic ring, enabling vasodilation via nitric oxide release .
- Xylazine Hydrochloride contains a thiazine ring, contributing to its α₂-adrenergic agonist activity in veterinary medicine .
- 3-Chlorophenylhydrazinium chloride lacks a hydroxyl group but includes a chlorinated aromatic system, enhancing its reactivity in coupling reactions .
Physicochemical Properties :
- Thermal Stability : Xylazine hydrochloride and hydralazine hydrochloride exhibit higher melting points (>140°C) compared to simpler ammonium salts, likely due to extended conjugation or crystalline packing .
- Solubility : All compounds show high solubility in polar solvents, critical for bioavailability in drug formulations.
Analytical Methods :
- Hydralazine hydrochloride is analyzed via HPLC, UV spectroscopy, and titration, ensuring purity in pharmaceutical preparations .
- Chloride ion quantification in similar compounds employs regression models or ion-selective electrodes, with correlations between specific conductance and chloride concentration (R² > 0.95) .


Synthetic Pathways :
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